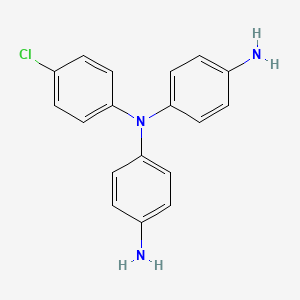

1-N-(4-AMinophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with both amino and chloro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine typically involves the following steps:

Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron and hydrochloric acid.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Iron powder and hydrochloric acid.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives.

Applications De Recherche Scientifique

Synthesis of Biological Compounds

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine serves as a reagent in the synthesis of various biologically active compounds. It is particularly noted for its role in creating analogs of clofazimine, which are being investigated for their antileishmanial and antiplasmodial properties . This highlights the compound's importance in medicinal chemistry, particularly in developing treatments for parasitic infections.

Dye Production

The compound has been utilized in the preparation of dyes, specifically monoaminophenazine dyes and other derivatives that exhibit vibrant colors and stability . This application is significant in the textile and cosmetic industries, where colorfastness and safety are paramount.

Research indicates that compounds similar to this compound exhibit notable biological activities. Interaction studies have explored its binding affinities with various biological targets, making it a candidate for further pharmacological investigations .

Case Study 1: Antiparasitic Activity

A study conducted on clofazimine analogs synthesized using this compound demonstrated significant antiparasitic activity against Leishmania species. The results indicated that modifications to the amino groups enhanced binding affinity to target enzymes involved in parasitic metabolism .

Case Study 2: Dye Stability Testing

In another investigation focused on dye production, the stability of monoaminophenazine dyes derived from this compound was assessed under varying environmental conditions. The findings revealed that these dyes maintained their color integrity longer than conventional dyes when exposed to light and heat .

Mécanisme D'action

The mechanism of action of 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.

Comparaison Avec Des Composés Similaires

- 1-N-(4-Aminophenyl)-1-N-(4-bromophenyl)benzene-1,4-diamine

- 1-N-(4-Aminophenyl)-1-N-(4-fluorophenyl)benzene-1,4-diamine

- 1-N-(4-Aminophenyl)-1-N-(4-iodophenyl)benzene-1,4-diamine

Comparison: 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The chloro group influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Activité Biologique

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine, also known as N,N-bis(4-aminophenyl)benzene-1,4-diamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C18H20ClN4

- Molecular Weight : 348.83 g/mol

- CAS Number : 70700973

- Structure : The compound consists of a benzene backbone with two amino groups substituted at the para positions of the phenyl rings.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance:

- In Vitro Studies : Compounds derived from this structure have shown efficacy against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancers. Notably, certain derivatives demonstrated IC50 values as low as 3 nM, indicating potent anticancer activity compared to standard treatments like Vemurafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | HepG2 | 0.27 |

| Compound C | HCT116 | 0.04 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds:

- HAdV Inhibition : A series of substituted derivatives demonstrated strong inhibition against Human Adenovirus (HAdV), with selectivity indexes greater than 100 and low cytotoxicity profiles. One compound showed an IC50 value of 0.27 µM against HAdV while maintaining a CC50 value of 156.8 µM .

The biological mechanisms through which these compounds exert their effects include:

- DNA Replication Inhibition : Certain derivatives target the viral DNA replication process directly.

- Cell Cycle Arrest : The compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A detailed study focused on the structure-activity relationship (SAR) of various derivatives revealed that modifications at specific positions on the benzene rings significantly influenced biological activity. For example:

- Modification Effects : Substituting electron-donating groups at para positions enhanced anticancer potency, while electron-withdrawing groups reduced activity .

Evaluation of Antiviral Efficacy

Another investigation assessed the antiviral properties of a series of compounds against HAdV:

Propriétés

IUPAC Name |

4-N-(4-aminophenyl)-4-N-(4-chlorophenyl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,20-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGXQDYVYBCYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.